REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH2:4][NH:5][C:6]([C:8]1[C:9](=[O:18])[O:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:7].[Li+].[OH-]>C1COCC1.O>[O:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=[C:8]([C:6]([NH:5][CH2:4][C:3]([OH:19])=[O:2])=[O:7])[C:9]1=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
COC(CNC(=O)C=1C(OC2=CC=CC=C2C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at room temperature until total conversion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was observed by TLC (2 hours)
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was partially concentrated
|
Type
|
ADDITION
|
Details
|
Et2O was added (10 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaHCO3 (10 ml, sat)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 8G9C1 (280 mg, 95%) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
O1C(=O)C(=CC2=CC=CC=C12)C(=O)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |